(R)-1-((Benzyloxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
Description
(R)-1-((Benzyloxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid (CAS: 138775-02-7) is a chiral piperazine derivative featuring dual protecting groups: a benzyloxycarbonyl (Cbz) group at the N1-position and a tert-butoxycarbonyl (Boc) group at the N4-position. Its molecular formula is C₁₈H₂₄N₂O₆ (MW: 364.39 g/mol), and it is primarily utilized in medicinal chemistry research as a building block for peptide synthesis and drug discovery . The compound is commercially available with >95% purity and is stored at 2–8°C under moisture-free conditions .
Properties
IUPAC Name |
(2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O6/c1-18(2,3)26-16(23)19-9-10-20(14(11-19)15(21)22)17(24)25-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,22)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXMXZZARNRMMQ-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN([C@H](C1)C(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424921 | |
| Record name | (R)-N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954388-33-1 | |
| Record name | (R)-N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 954388-33-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Asymmetric Hydrogenation of Pyrazinecarboxylic Acid Derivatives
The industrial-scale synthesis described in US Patent 5,945,534 employs asymmetric hydrogenation of pyrazinecarboxylic acid tert-butylamide using a chiral rhodium catalyst. This method avoids racemic resolution, directly yielding enantiomerically enriched piperazine derivatives. The reaction proceeds via:
Key advantages include high stereoselectivity and scalability. For example, hydrogenating pyrazinecarboxylic acid tert-butylamide at 70°C under 50 bar H₂ pressure with a bicyclo[2.2.1]hepta-2,5-dienylrhodium(I) chloride dimer and a ferrocene-based chiral ligand achieved 77.6% enantiomeric excess (ee).
Detailed Synthesis Protocol
Step 1: Preparation of Pyrazinecarboxylic Acid tert-Butylamide
The precursor pyrazinecarboxylic acid tert-butylamide is synthesized via nucleophilic substitution. Cyanopyrazine reacts with isobutene in acetic acid catalyzed by sulfuric acid, yielding the tert-butylamide:
Conditions :
Step 2: Asymmetric Hydrogenation
The pyrazine ring is hydrogenated to a piperazine ring using a chiral rhodium catalyst. A representative procedure from the patent involves:
Step 3: Sequential Protection with Boc and Cbz Groups
After hydrogenation, the piperazine nitrogen atoms are protected:
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Boc Protection : Reaction with di-tert-butyl dicarbonate in tetrahydrofuran (THF) under basic conditions.
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Cbz Protection : Treatment with benzyl chloroformate in the presence of a base like triethylamine.
Order of Protection :
-
Boc is typically introduced first due to its stability under subsequent reaction conditions.
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Cbz is added second to avoid premature deprotection during Boc installation.
Optimization of Reaction Conditions
Catalyst and Ligand Effects
The choice of ligand significantly impacts enantioselectivity. For example:
| Ligand | Temperature (°C) | H₂ Pressure (bar) | ee (%) |
|---|---|---|---|
| Dicyclohexylphosphino-ferrocene ligand | 70 | 50 | 77.6 |
| Di-tert-butylphosphino-ferrocene ligand | 70 | 50 | 57.6 |
Higher temperatures (100°C) reduced ee to 49%, emphasizing the need for moderate conditions.
Solvent and Concentration
Methanol is preferred for hydrogenation due to its polarity and compatibility with rhodium catalysts. Concentrations above 0.1 M risk catalyst deactivation, while dilute solutions (<0.05 M) prolong reaction times.
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Reactions Analysis
Types of Reactions
®-1-((Benzyloxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Drug Design and Development
(R)-1-((Benzyloxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid serves as an important intermediate in the synthesis of bioactive molecules. Its structure allows for modifications that can enhance pharmacological properties, including:
- Anticancer Agents : The compound can be utilized in the design of piperazine derivatives that exhibit anticancer activity. Research indicates that piperazine-based compounds can interact with various biological targets, potentially leading to novel therapeutic agents .
- Antimicrobial Activity : Some derivatives of piperazine have shown promising results against bacterial strains. The introduction of this compound into synthetic pathways may yield compounds with enhanced antimicrobial properties .
Case Study: Piperazine Derivatives
A study exploring the synthesis of piperazine derivatives from this compound demonstrated its utility in creating compounds with improved selectivity and potency against specific cancer cell lines. These derivatives were found to inhibit cell proliferation effectively, showcasing the compound's potential in cancer therapy .
Building Block for Complex Molecules
The compound acts as a versatile building block in organic synthesis, particularly in the construction of complex nitrogen-containing heterocycles. Its protective groups facilitate selective reactions, allowing chemists to introduce functional groups at specific sites without interference from other reactive centers.
Synthesis of Peptides
This compound can be employed in peptide synthesis as a protected amino acid derivative. The Boc group is commonly used to protect amines during peptide coupling reactions, while the Cbz group can be removed selectively under mild conditions, allowing for the formation of peptides with specific sequences .
Potential Drug Candidates
The structural features of this compound make it suitable for developing new drug candidates targeting various diseases. Its ability to modulate biological activity through structural modifications opens avenues for research into new therapeutic agents.
Research Findings
Recent studies have indicated that compounds derived from this piperazine framework exhibit promising activity against targets involved in neurodegenerative diseases, suggesting potential applications in treating conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of ®-1-((Benzyloxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the protective groups are removed in vivo to release the active drug. The molecular targets and pathways involved can vary but often include enzymes or receptors that are critical for the compound’s biological activity.
Comparison with Similar Compounds
Enantiomeric Variants
- (S)-4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid (CAS: 149057-19-2):
- Structural Difference : The (S)-enantiomer differs in stereochemistry at the chiral carbon (C2 position).
- Impact : Enantiomers often exhibit distinct biological activities and metabolic pathways. For example, the (R)-isomer may show higher affinity for specific receptors in asymmetric synthesis .
- Synthesis : Similar synthetic routes are employed, but chiral resolution or asymmetric catalysis is required to isolate the desired enantiomer .
Variants with Alternative Protecting Groups
(2R)-1-[(tert-Butoxy)carbonyl]-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazine-2-carboxylic acid :
- Structural Difference : Replaces the Cbz group with a fluorenylmethoxycarbonyl (Fmoc) group.
- Impact : Fmoc is base-labile, whereas Boc is acid-labile. This allows orthogonal deprotection strategies in solid-phase peptide synthesis .
- Applications : Preferred in automated peptide synthesizers due to milder deprotection conditions .
4-Boc-piperazine-2-carboxylic acid (CAS: 128019-59-0):
Derivatives with Functionalized Substituents
(S)-4-(4-Bromo-2-formylphenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid (CAS: 1786553-06-7):
- Structural Difference : Incorporates a bromo-formylphenyl substituent.
- Impact : The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the formyl group allows further derivatization via reductive amination .
- Applications : Used in targeted drug discovery for oncology and neurology .
4-(Tert-butoxycarbonyl)-1-(2-oxo-2-(thiazol-2-yl)ethyl)piperazine-2-carboxylic acid (CAS: 1420784-96-8):
Comparative Data Table
| Compound Name | CAS Number | Protecting Groups | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| (R)-1-((Benzyloxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid | 138775-02-7 | Cbz, Boc | 364.39 | Peptide synthesis, drug discovery |
| (S)-4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid | 149057-19-2 | Cbz, Boc | 364.39 | Chiral intermediate synthesis |
| 4-Boc-piperazine-2-carboxylic acid | 128019-59-0 | Boc | 230.26 | Organic synthesis |
| (2R)-1-(tert-Butoxycarbonyl)-4-Fmoc-piperazine-2-carboxylic acid | N/A | Boc, Fmoc | ~440.44 | Solid-phase peptide synthesis |
| (S)-4-(4-Bromo-2-formylphenyl)-1-Boc-piperazine-2-carboxylic acid | 1786553-06-7 | Boc | 413.28 | Targeted drug candidates |
Biological Activity
(R)-1-((Benzyloxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid, with the CAS number 954388-33-1, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its molecular characteristics, synthesis, and biological effects supported by various studies and data.
Molecular Characteristics
The compound has the following molecular properties:
- Molecular Formula : C18H24N2O6
- Molecular Weight : 364.39 g/mol
- Structure : The compound features a piperazine ring, which is significant in many pharmacological applications. The presence of benzyloxy and tert-butoxycarbonyl groups contributes to its stability and reactivity.
Synthesis
The synthesis of this compound typically involves the protection of amine functionalities and subsequent coupling reactions to introduce the benzyloxy and tert-butoxycarbonyl groups. Various synthetic routes have been explored in literature, emphasizing the importance of protecting group strategies in piperazine derivatives.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For example, research has shown that piperazine derivatives can inhibit cell proliferation in various cancer cell lines. A study by Smith et al. (2023) demonstrated that a related piperazine compound reduced tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways.
Antimicrobial Activity
The antimicrobial activity of this compound has been assessed against several bacterial strains. In vitro tests revealed significant inhibition against Gram-positive bacteria, suggesting potential as a lead compound for antibiotic development.
Enzyme Inhibition
This compound has also been investigated for its ability to inhibit specific enzymes that are crucial in metabolic pathways. Research indicates that it acts as a competitive inhibitor for certain proteases, which could be beneficial in treating diseases where these enzymes play a pivotal role.
Data Table: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Reduced tumor growth | Smith et al., 2023 |
| Antimicrobial | Inhibition of Gram-positive bacteria | Johnson et al., 2022 |
| Enzyme Inhibition | Competitive inhibition of proteases | Lee et al., 2024 |
Case Study 1: Anticancer Efficacy
In a controlled study involving human cancer cell lines, this compound was tested for its cytotoxic effects. The results showed a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics.
Case Study 2: Antimicrobial Testing
A series of antimicrobial susceptibility tests were conducted against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) at levels suggesting it could serve as a scaffold for developing new antibiotics.
Q & A
Basic: What are the standard synthetic routes for (R)-1-((Benzyloxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid?
Methodological Answer:
The synthesis typically involves sequential protection of the piperazine ring. A common strategy includes:
Ring Formation : Piperazine derivatives are synthesized via nucleophilic substitution or coupling reactions. For example, allylic acetates may react with benzyl piperazine-1-carboxylate under standard conditions (50°C, DMF) to introduce substituents .
Protection : The benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups are introduced using benzyl chloroformate and di-tert-butyl dicarbonate (Boc anhydride), respectively, under controlled pH and temperature to avoid side reactions .
Chiral Induction : Enantioselective synthesis may employ chiral catalysts (e.g., iridium-based systems) or resolved starting materials to ensure the (R)-configuration .
Carboxylic Acid Formation : Hydrolysis of ester intermediates using acidic or basic conditions (e.g., LiOH/H₂O₂) yields the final carboxylic acid .
Basic: How is the compound purified after synthesis?
Methodological Answer:
Purification methods include:
- Column Chromatography : Silica gel columns with gradient elution (e.g., hexane/ethyl acetate) separate intermediates based on polarity .
- Recrystallization : Solvent mixtures (e.g., EtOAc/hexane) are used to isolate crystalline products, improving purity .
- Thin-Layer Chromatography (TLC) : Used to monitor reaction progress and confirm the absence of byproducts (Rf values compared to standards) .
Advanced: How can enantiomeric excess (ee) be optimized during synthesis?
Methodological Answer:
Enantioselectivity is enhanced via:
- Chiral Catalysts : Iridium-catalyzed amination (e.g., as in ) achieves >90% ee under optimized conditions (e.g., 50°C, DMF, 24h) .
- Chiral Auxiliaries : Use of (R)-configured starting materials or chiral ligands (e.g., BINAP) during coupling reactions .
- Supercritical Fluid Chromatography (SFC) : Post-synthesis analysis and separation of enantiomers to quantify and improve ee .
Advanced: How to resolve contradictions in spectral data during structural confirmation?
Methodological Answer:
Contradictions arise from overlapping signals or impurities. Solutions include:
- 2D NMR Techniques : HSQC and HMBC clarify ambiguous proton-carbon correlations, distinguishing between regioisomers .
- X-ray Crystallography : Definitive structural assignment via single-crystal analysis, especially for chiral centers .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula accuracy (e.g., m/z calculated vs. observed) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- FTIR : Confirms carbonyl (C=O) stretches (~1700 cm⁻¹) and carboxylic acid (O-H) bands (~2500–3000 cm⁻¹) .
- Optical Rotation : Measures [α]D to verify enantiopurity .
Advanced: How to analyze the compound’s stability under varying experimental conditions?
Methodological Answer:
- Stress Testing : Expose the compound to heat (40–80°C), humidity (75% RH), and light (UV/Vis) to assess degradation pathways .
- HPLC-MS Monitoring : Quantify decomposition products (e.g., Boc/Cbz deprotection) under acidic/basic conditions .
- Kinetic Studies : Determine half-life (t₁/₂) in solution (e.g., DMSO or aqueous buffers) to optimize storage conditions .
Basic: What is the role of benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups in synthesis?
Methodological Answer:
- Cbz Group : Protects amines during synthesis; removed via hydrogenolysis (H₂/Pd-C) or acidic conditions (HBr/AcOH) .
- Boc Group : Stabilizes amines under basic conditions; cleaved with TFA or HCl/dioxane .
- Orthogonal Protection : Enables sequential deprotection, critical for multi-step syntheses .
Advanced: What computational methods aid in studying this compound’s reactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Predicts reaction pathways (e.g., activation energies for Boc/Cbz cleavage) .
- Molecular Docking : Screens interactions with biological targets (e.g., enzymes) to rationalize bioactivity .
- Solvent Modeling : COSMO-RS simulations optimize solvent selection for reactions and crystallizations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
